Dhopvqp
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Overview
Description
Dhopvqp is a complex organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol . This compound is characterized by its quinoline core structure, which is a bicyclic aromatic compound with nitrogen as a heteroatom. The presence of various functional groups such as hydroxyl, oxo, propyl, and vinyl groups, along with a phenyl ester moiety, makes this compound highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Dhopvqp undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the oxo group may yield alcohols .
Scientific Research Applications
Dhopvqp has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester include other quinoline derivatives with various functional groups. Some examples include:
- Quinoline-4-carboxylic acid derivatives
- Hydroxyquinoline derivatives
- Vinylquinoline derivatives
Uniqueness
What sets decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
156340-45-3 |
---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
phenyl (2R,4aS,5R,8aS)-5-ethenyl-4a-hydroxy-4-oxo-2-propyl-3,5,6,7,8,8a-hexahydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-3-9-16-14-19(23)21(25)15(4-2)10-8-13-18(21)22(16)20(24)26-17-11-6-5-7-12-17/h4-7,11-12,15-16,18,25H,2-3,8-10,13-14H2,1H3/t15-,16+,18-,21-/m0/s1 |
InChI Key |
AMHBGRQWIJZDEB-HPNQWNLUSA-N |
Isomeric SMILES |
CCC[C@@H]1CC(=O)[C@@]2([C@H](CCC[C@@H]2N1C(=O)OC3=CC=CC=C3)C=C)O |
SMILES |
CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O |
Canonical SMILES |
CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O |
Synonyms |
decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester DHOPVQP phenyl 1,2alpha,3,4,4aalpha,5,6,7,8,8aalpha-decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylate |
Origin of Product |
United States |
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